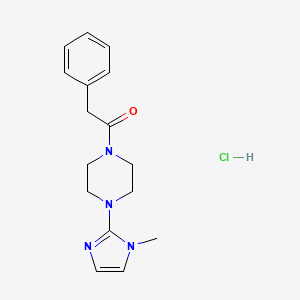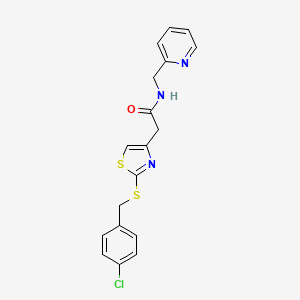
N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), an amide group (-CONH2), and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the methoxy group, and the formation of the amide bond. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromene ring attached to a methoxyphenyl group via an amide linkage. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications
Crystal Structure and Polymorphism
- The related compound 4-oxo-N-phenyl-4H-chromene-2-carboxamide, similar to N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, has been studied for its crystal structure, revealing an anti-rotamer conformation about the C-N bond with variations in the orientation of the amide O atom. This study provides insights into the molecular arrangement of such compounds, potentially influencing their physical properties and interactions (Reis et al., 2013).
Structural Characterization
- The crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally similar to this compound, have been analyzed. These studies are crucial in understanding the planarity and conformation of molecules, essential for predicting their reactivity and interaction with biological targets (Gomes et al., 2015).
Synthesis and Biological Evaluation
- Research on the synthesis of various derivatives, including similar 2-oxo-2H-chromene-3-carboxamide compounds, has been conducted with a focus on evaluating their biological properties. This includes the study of antibacterial activities, providing a foundation for potential therapeutic applications (Ramaganesh et al., 2010).
Antibacterial Effects
- Studies on the synthesis and antibacterial effects of derivatives of 4-hydroxy-chromen-2-one, which are structurally related to this compound, have been conducted. These investigations provide valuable information on the potential antimicrobial properties of such compounds (Behrami & Dobroshi, 2019).
Reformatsky Reaction
- The Reformatsky reaction involving methyl α-bromoisobutyrate with 2-oxo-2H-benzo[f]chromene-3-carboxylic acid esters and N-benzylamide has been studied, indicating the utility of chromene derivatives in synthetic organic chemistry. This research contributes to the development of new synthetic methods involving chromene compounds (Shchepin et al., 2003).
Spectroscopic Characterization
- Spectroscopic characterization of novel 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamides, structurally akin to this compound, provides a detailed understanding of their molecular structure, crucial for drug development and material science applications (Reis et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-13(15)18-16(19)12-10-11-6-2-4-8-14(11)22-17(12)20/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQGIRQUOAOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

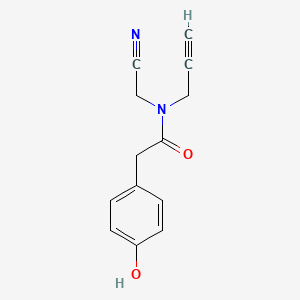
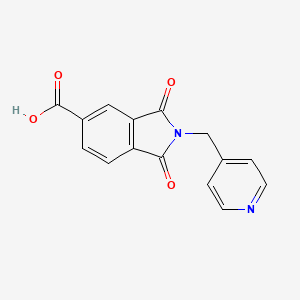
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2654370.png)
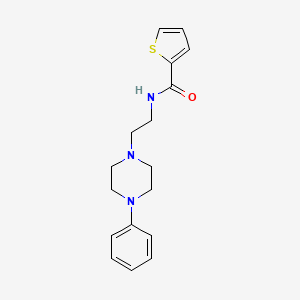
![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
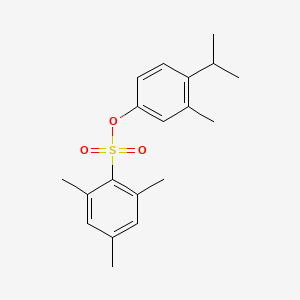
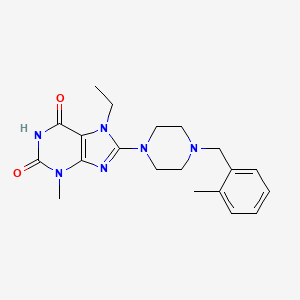
![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)
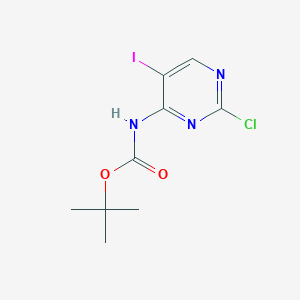
![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)


